
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a quinoline core substituted with a chlorine atom at position 6, a 4-methylphenyl group at position 2, and a reactive carbonyl chloride group at position 4 (Figure 1). The quinoline scaffold is notable for its conjugated aromatic system, which enables electron-rich interactions, while the acyl chloride functional group confers high reactivity in nucleophilic substitution reactions, such as amidation or esterification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of quinoline derivatives. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The resulting quinoline derivative is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro and carbonyl chloride groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters.
Oxidation and reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and reduced quinoline derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) or an acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base (e.g., potassium carbonate).
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Quinoline N-oxides: and reduced quinoline derivatives from oxidation and reduction reactions.
Biaryl derivatives: from coupling reactions.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its structure allows it to be a precursor for developing pharmaceuticals targeting specific diseases, particularly in cancer therapy. The compound has shown potential to inhibit enzymes involved in DNA replication and repair, suggesting its role as an anti-cancer agent.
Antimicrobial Activity
Quinoline derivatives, including this compound, exhibit significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Preliminary studies indicate that this compound may demonstrate similar activities, making it a candidate for further pharmacological investigations.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo nucleophilic substitution reactions with amines to form amides or with alcohols to yield esters. Additionally, hydrolysis can convert it to the corresponding carboxylic acid, which can further participate in various synthetic pathways.
Material Science
In material science, this compound is explored for developing materials with unique electronic and optical properties. Its quinoline structure contributes to these characteristics, making it useful in applications such as dyes and electronic materials.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives, including this compound:
- Cancer Research : Research has shown that quinoline derivatives can induce apoptosis in cancer cells by inhibiting specific kinases involved in tumor growth. A study demonstrated that this compound could effectively disrupt cell cycle progression in certain cancer cell lines.
- Antimicrobial Studies : A comparative study on various quinoline derivatives revealed that those containing chloro and methyl groups exhibited enhanced antimicrobial activity against specific pathogens. This suggests that structural modifications can optimize efficacy against microbial strains.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In receptor antagonism, the compound binds to the receptor, preventing the natural ligand from activating the receptor and initiating a cellular response .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Carbonyl Chlorides
The structural uniqueness of 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride lies in the combination of substituents on the quinoline ring. Key analogues differ in substituent type, position, and electronic effects:
Table 1: Structural Analogues of Quinoline-4-Carbonyl Chlorides
Key Observations :
- Substituent Position : The para-substituted 4-methylphenyl group (target compound) provides steric stability, whereas meta-substituted derivatives (e.g., 3-methoxyphenyl in ) may disrupt planarity.
- In contrast, electron-withdrawing groups (e.g., trifluoromethyl in D7 ) reduce electron density.
- Steric Hindrance : Methyl groups at position 3 (e.g., ) introduce steric bulk, which may impede reactions at the carbonyl chloride.
Comparative Analysis of Physicochemical Properties
Physical and spectral data for quinoline-4-carbonyl chlorides are critical for structural validation and application design:
Table 2: Physicochemical and Spectral Data
Key Findings :
- Melting Points: Derivatives with polar substituents (e.g., methoxy, amino) exhibit higher melting points (e.g., 223–225°C for 4k ) compared to nonpolar analogues.
- NMR Shifts : The carbonyl carbon in acyl chlorides resonates at ~170 ppm ($ ^{13}C $), distinct from carboxylic acids or esters. Methyl groups on phenyl rings appear at δ 2.3–2.4 in $ ^1H $ NMR .
- Solubility : Acyl chlorides are typically soluble in polar aprotic solvents (e.g., DMF, THF) but hydrolyze rapidly in moisture .
Comparative Reactivity :
- Electron-Donating Substituents : Methyl or methoxy groups (e.g., D9 ) enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles.
- Steric Effects : Bulky substituents (e.g., 3-methyl in ) reduce reaction rates due to hindered access to the acyl chloride.
- Hydrolytic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in D7 ) stabilize the acyl chloride against hydrolysis.
Research Findings and Key Derivatives
Recent studies highlight the versatility of this compound and its analogues:
- Anticancer Agents : Derivatives like D8 (3-chlorophenyl) exhibit HDAC inhibitory activity (IC₅₀ < 1 μM) .
- Materials Science: Quinoline-based acyl chlorides are precursors for conductive polymers due to their π-conjugated systems .
- Antimicrobials : Propoxyphenyl derivatives (e.g., ) show MIC values of 2–4 μg/mL against S. aureus.
Biological Activity
6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has gained attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.
Antibacterial Activity
A study demonstrated that this compound shows varying degrees of inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various Gram-positive and Gram-negative bacteria are summarized in Table 1.
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound has potent antibacterial properties, particularly against E. coli and B. subtilis.
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 - 78.23 |
Fusarium oxysporum | Varies |
The antifungal activity suggests potential applications in treating fungal infections.
Anticancer Activity
Quinoline derivatives are known for their anticancer properties, and studies have shown that this compound can induce apoptosis in cancer cell lines.
The anticancer activity is attributed to the compound's ability to inhibit specific enzymes involved in DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. For instance, it has been reported that this compound can inhibit the activity of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in preclinical models:
- Antimalarial Activity : A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. Compounds similar to this compound exhibited moderate potency with EC50 values around 120 nM, indicating potential as antimalarial agents .
- In Vivo Efficacy : In mouse models, compounds derived from quinoline structures showed excellent oral efficacy with ED90 values below 1 mg/kg when dosed over multiple days, demonstrating their potential for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with substituted quinoline precursors. For example, chlorination at the 6-position can be achieved using POCl₃ under reflux, while the 4-carbonyl chloride group is introduced via Friedel-Crafts acylation or oxidation followed by chlorination . Key parameters include temperature control (70–120°C), solvent selection (e.g., dichloromethane for acylation), and stoichiometric ratios of reagents. Yield optimization often requires iterative HPLC purity checks and column chromatography for intermediate purification .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?
- Methodological Answer :
- ¹H NMR : The 4-methylphenyl group shows aromatic protons as a doublet (δ 7.2–7.5 ppm) and a singlet for the methyl group (δ 2.4 ppm). The quinoline core exhibits distinct splitting patterns for H-3 and H-5 due to coupling with chlorine .
- IR : A strong absorption band near 1750 cm⁻¹ confirms the carbonyl chloride (C=O) group. C-Cl stretches appear as medium-intensity peaks between 600–800 cm⁻¹ .
- Mass Spectrometry : The molecular ion [M]⁺ at m/z 315.7 (calculated) and fragment ions at m/z 279.6 (loss of Cl) validate the structure .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer :
- Over-chlorination : Unwanted chlorination at the 3-position of the quinoline ring can occur if excess POCl₃ is used. Mitigation involves precise stoichiometry and reaction time monitoring .
- Hydrolysis of Carbonyl Chloride : Exposure to moisture converts the carbonyl chloride to a carboxylic acid. Use of anhydrous solvents and inert atmospheres (N₂/Ar) is critical .
- Byproduct Analysis : TLC and GC-MS are essential for detecting intermediates like 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid, which can form via accidental hydrolysis .
Advanced Research Questions
Q. How does crystallographic data inform the conformational stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL ) reveals a planar quinoline core with dihedral angles of 5–10° between the 4-methylphenyl substituent and the quinoline plane, indicating minimal steric hindrance . The chlorine atom at C6 induces slight distortion (deviation ≤0.2 Å from the plane), confirmed by refinement residuals <5%. Hydrogen-bonding networks (C–H···O) and π-π stacking (3.5 Å interplanar distance) stabilize the crystal lattice, as seen in analogous structures .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) identify the carbonyl chloride as the most electrophilic site (Fukui f⁻ > 0.3). Molecular electrostatic potential maps highlight electron-deficient regions at C4, favoring nucleophilic attack by amines or alcohols. Transition state modeling (e.g., Gaussian 16) predicts activation energies for SN₂ mechanisms, guiding solvent selection (polar aprotic solvents like DMF reduce energy barriers) .
Q. How can contradictory biological activity data be resolved when testing this compound as a kinase inhibitor?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions. For example:
- ATP Concentration : High ATP levels (>100 µM) reduce apparent inhibition potency. Use Km-adjusted ATP concentrations in kinase assays .
- Solvent Effects : DMSO >1% can denature proteins. Validate activity across multiple solvents (e.g., PEG-400) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations to distinguish poor membrane permeability from true low activity .
Properties
IUPAC Name |
6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNFHBQUZOMYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199421 | |
Record name | 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103914-62-1 | |
Record name | 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103914-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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